molecular formula C18H28N2O B7589360 3-(3-methoxyphenyl)-N-[(1-methylpiperidin-3-yl)methyl]cyclobutan-1-amine

3-(3-methoxyphenyl)-N-[(1-methylpiperidin-3-yl)methyl]cyclobutan-1-amine

Cat. No. B7589360
M. Wt: 288.4 g/mol
InChI Key: JPYMFHYSVGCWOR-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-N-[(1-methylpiperidin-3-yl)methyl]cyclobutan-1-amine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, pharmacology, and neuroscience. This compound is also known as MP-10 and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-N-[(1-methylpiperidin-3-yl)methyl]cyclobutan-1-amine involves its interaction with the dopamine transporter. This compound acts as a dopamine reuptake inhibitor, which increases the concentration of dopamine in the synaptic cleft. This increased dopamine concentration leads to the activation of dopamine receptors, which are responsible for the physiological and behavioral effects of dopamine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-methoxyphenyl)-N-[(1-methylpiperidin-3-yl)methyl]cyclobutan-1-amine are related to its mechanism of action. This compound increases the concentration of dopamine in the synaptic cleft, which leads to increased dopamine receptor activation. This activation leads to various physiological and behavioral effects such as increased locomotor activity, reward behavior, and reinforcement.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-methoxyphenyl)-N-[(1-methylpiperidin-3-yl)methyl]cyclobutan-1-amine in lab experiments include its high potency, selectivity, and specificity for the dopamine transporter. This compound can be used to study the role of dopamine in various physiological and behavioral processes. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for the study of 3-(3-methoxyphenyl)-N-[(1-methylpiperidin-3-yl)methyl]cyclobutan-1-amine. One direction is the investigation of its potential as a treatment for drug addiction and other psychiatric disorders. Another direction is the study of its effects on other neurotransmitter systems and their interactions with dopamine. Additionally, the development of new synthesis methods and analogs of this compound may lead to the discovery of new drugs with improved pharmacological properties.

Synthesis Methods

The synthesis of 3-(3-methoxyphenyl)-N-[(1-methylpiperidin-3-yl)methyl]cyclobutan-1-amine has been reported in various research studies. One of the methods involves the reaction of 3-methoxyphenylacetonitrile with 1-methylpiperidin-3-ylmagnesium bromide, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after the reaction of the resulting amine with cyclobutanone. Other methods involve the use of different reagents and reaction conditions.

Scientific Research Applications

3-(3-methoxyphenyl)-N-[(1-methylpiperidin-3-yl)methyl]cyclobutan-1-amine has been studied for its potential applications in various fields. In pharmacology, this compound has been investigated for its effects on the dopamine transporter and its potential as a treatment for drug addiction. In neuroscience, MP-10 has been studied for its potential as a tool for studying the role of dopamine in the brain. In medicine, this compound has been investigated for its potential as a treatment for depression, anxiety, and other psychiatric disorders.

properties

IUPAC Name

3-(3-methoxyphenyl)-N-[(1-methylpiperidin-3-yl)methyl]cyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-20-8-4-5-14(13-20)12-19-17-9-16(10-17)15-6-3-7-18(11-15)21-2/h3,6-7,11,14,16-17,19H,4-5,8-10,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYMFHYSVGCWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CNC2CC(C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methoxyphenyl)-N-[(1-methylpiperidin-3-yl)methyl]cyclobutan-1-amine

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